molecular formula C22H26FN5O4 B2738107 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021257-46-4

6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B2738107
CAS RN: 1021257-46-4
M. Wt: 443.479
InChI Key: LAZJLZWBPYIHCF-UHFFFAOYSA-N
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Description

This compound appears to contain several functional groups, including a fluorophenyl group, a piperazine ring, a carbonyl group, a pyrrolopyrimidine ring, and a methoxyethyl group. These groups could potentially confer a variety of properties to the compound, depending on their arrangement and interactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Anti-Tubercular Agents

Tuberculosis (TB) remains a global health concern, necessitating the development of effective anti-TB drugs. Researchers have explored novel compounds, including derivatives of our target molecule. Specifically, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results warrant further investigation and potential clinical development.

Crystallography and Structural Biology

The crystal structure of our compound has been determined, revealing its conformation and molecular interactions . Researchers could further investigate its binding sites, ligand-receptor interactions, and potential drug-receptor complexes using X-ray crystallography or computational modeling.

Mechanism of Action

Without more information, it’s difficult to predict the exact mechanism of action of this compound. It would likely depend on the specific biological target and the way the compound interacts with it .

Future Directions

Future research on this compound could involve further elucidating its structure and properties, developing a synthesis method, and investigating its potential biological activity .

properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazine-1-carbonyl]-7-(2-methoxyethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O4/c1-24-19-17(20(29)25(2)22(24)31)14-18(28(19)12-13-32-3)21(30)27-10-8-26(9-11-27)16-6-4-15(23)5-7-16/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJLZWBPYIHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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